molecular formula C19H21BrClNO5 B4039135 N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)-1-propanamine oxalate

N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)-1-propanamine oxalate

Cat. No.: B4039135
M. Wt: 458.7 g/mol
InChI Key: DMEJNUZMDMKYGP-UHFFFAOYSA-N
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Description

N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C19H21BrClNO5 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.02916 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Chemistry and Toxicology

One study focuses on the degradation products of benzophenone-3 in chlorinated seawater swimming pools, highlighting the formation of brominated disinfection byproducts, which are known to be more toxic than their chlorinated counterparts. This research underscores the importance of understanding the environmental and health impacts of halogenated organic compounds in water treatment processes (Tarek Manasfi et al., 2015).

Analytical Chemistry

Another study presents the analytical differentiation of 1-(3,4-methylenedioxyphenyl)-1-propanamines, structural analogs to N-substituted 3,4-methylenedioxyamphetamines. The research developed liquid chromatographic and mass spectral analysis techniques, which are crucial for the forensic identification of closely related chemical compounds (J. Deruiter et al., 1990).

Polymer Science

Research into the utilization of phloretic acid as an alternative for phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine highlights innovative approaches in polymer science, emphasizing sustainable methods and materials. This study explores renewable building blocks for enhancing reactivity and developing materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).

Synthetic Chemistry and Bioactivity

A study on the synthesis and antibacterial activity of new 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides showcases the potential of halogenated compounds in developing new antibacterial agents. This research provides insights into the structure-activity relationships and the impact of halogenation on bioactive compound efficacy (G. S. Prasad et al., 2006).

Environmental Biodegradation

The mineralization of herbicides by photoelectro-Fenton processes underlines the environmental applications of advanced oxidation processes in degrading persistent organic pollutants. This research illustrates the effectiveness of combining electrochemical and photolytic techniques for the degradation of compounds with bromo and chloro substituents, contributing to the development of more efficient wastewater treatment methods (C. Flox et al., 2007).

Properties

IUPAC Name

N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClNO.C2H2O4/c1-13-10-15(18)17(16(19)11-13)21-9-5-8-20-12-14-6-3-2-4-7-14;3-1(4)2(5)6/h2-4,6-7,10-11,20H,5,8-9,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEJNUZMDMKYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCNCC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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